3-methyl-4-[(3-nitrobenzoyl)amino]benzoic acid
Overview
Description
3-methyl-4-[(3-nitrobenzoyl)amino]benzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a methyl group, a nitrobenzoyl group, and an amino group attached to the benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-4-[(3-nitrobenzoyl)amino]benzoic acid can be achieved through several methods
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Nitration of 3-methylbenzoic acid
Reagents: 3-methylbenzoic acid, concentrated nitric acid, concentrated sulfuric acid.
Conditions: The reaction is typically carried out at a temperature of 0-5°C to control the exothermic nature of the nitration process.
Product: 3-methyl-4-nitrobenzoic acid.
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Coupling reaction with 3-nitrobenzoyl chloride
Reagents: 3-methyl-4-nitrobenzoic acid, 3-nitrobenzoyl chloride, a base such as triethylamine.
Conditions: The reaction is conducted in an organic solvent like dichloromethane at room temperature.
Product: this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. The use of continuous flow reactors, automated control systems, and efficient purification techniques can enhance the yield and purity of the final product. The choice of reagents and solvents may also be adjusted to minimize environmental impact and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
3-methyl-4-[(3-nitrobenzoyl)amino]benzoic acid can undergo various chemical reactions, including:
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Reduction
Reagents: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Conditions: The reaction is typically carried out under hydrogenation conditions at room temperature or slightly elevated temperatures.
Product: The nitro group is reduced to an amino group, forming 3-methyl-4-[(3-aminobenzoyl)amino]benzoic acid.
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Substitution
Reagents: Nucleophiles such as amines or alcohols.
Conditions: The reaction can be conducted in the presence of a base like sodium hydroxide at room temperature.
Product: Substituted derivatives of this compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or nitric acid (HNO3) under acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Scientific Research Applications
3-methyl-4-[(3-nitrobenzoyl)amino]benzoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow for further chemical modifications, making it valuable in organic synthesis.
Biology: The compound can be used in the study of enzyme interactions and protein-ligand binding due to its structural features.
Industry: The compound can be used in the production of specialty chemicals and materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 3-methyl-4-[(3-nitrobenzoyl)amino]benzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The molecular targets and pathways involved may include enzyme inhibition, receptor binding, and modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
3-methyl-4-nitrobenzoic acid: Lacks the amino group but shares the nitro and methyl groups.
4-methyl-3-nitrobenzoic acid: Similar structure but with different positioning of the nitro group.
3-amino-4-methylbenzoic acid: Contains an amino group but lacks the nitro group.
Uniqueness
3-methyl-4-[(3-nitrobenzoyl)amino]benzoic acid is unique due to the presence of both the nitrobenzoyl and amino groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups allows for diverse chemical transformations and applications in various fields.
Properties
IUPAC Name |
3-methyl-4-[(3-nitrobenzoyl)amino]benzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O5/c1-9-7-11(15(19)20)5-6-13(9)16-14(18)10-3-2-4-12(8-10)17(21)22/h2-8H,1H3,(H,16,18)(H,19,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCBUKOMOBUEVPU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)O)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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